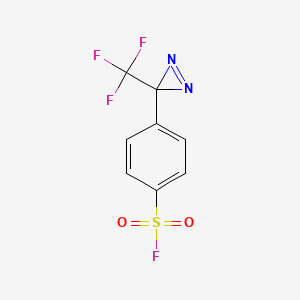
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride is a chemical compound known for its unique structure and reactivity. It contains a trifluoromethyl group, a diazirine ring, and a sulfonyl fluoride group, making it a versatile compound in various chemical reactions and applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a diazirine precursor, followed by sulfonylation. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Photochemical Reactions: The diazirine ring can undergo photochemical reactions, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced trifluoromethyl compounds, and photochemically activated intermediates.
Scientific Research Applications
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl and diazirine functionalities.
Biology: The compound is used in photoaffinity labeling, a technique to study protein-ligand interactions by forming covalent bonds upon UV irradiation.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the diazirine ring can be activated by UV light to form reactive intermediates. These intermediates can then interact with specific molecular targets, such as proteins or enzymes, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the diazirine ring.
Trifluoromethyltrimethylsilane: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
Sodium trifluoroacetate: Another trifluoromethyl-containing compound with different applications and reactivity.
Uniqueness
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride is unique due to the combination of its trifluoromethyl group, diazirine ring, and sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H4F4N2O2S |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H4F4N2O2S/c9-8(10,11)7(13-14-7)5-1-3-6(4-2-5)17(12,15)16/h1-4H |
InChI Key |
JAULIRAHFOKLIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















